![molecular formula C26H32O3Si B14283247 Triethoxy[4-(pyren-1-YL)butyl]silane CAS No. 138328-78-6](/img/structure/B14283247.png)
Triethoxy[4-(pyren-1-YL)butyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy[4-(pyren-1-YL)butyl]silane is an organosilicon compound that features a pyrene moiety attached to a silane group through a butyl chain. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the pyrene group imparts specific photophysical properties, while the silane group allows for attachment to various surfaces, making it useful in material science and surface chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[4-(pyren-1-YL)butyl]silane typically involves the reaction of pyrene with a suitable butylsilane precursor. One common method is the hydrosilylation reaction, where pyrene is reacted with triethoxybutylsilane in the presence of a platinum catalyst. The reaction conditions usually involve heating the mixture to a temperature range of 80-120°C under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Triethoxy[4-(pyren-1-YL)butyl]silane undergoes several types of chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The compound can be reduced to form dihydropyrene derivatives.
Substitution: The ethoxy groups on the silane can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, to facilitate the replacement of ethoxy groups.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Various functionalized silanes, depending on the substituent introduced.
科学的研究の応用
Triethoxy[4-(pyren-1-YL)butyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized pyrene derivatives and as a reagent in surface modification reactions.
Biology: Employed in the development of fluorescent probes for imaging and sensing applications due to the photophysical properties of the pyrene group.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, where its ability to bond to various surfaces is advantageous.
作用機序
The mechanism of action of Triethoxy[4-(pyren-1-YL)butyl]silane is primarily based on its ability to interact with surfaces and other molecules through the silane and pyrene groups. The silane group can form covalent bonds with hydroxyl groups on surfaces, creating a stable attachment. The pyrene group, on the other hand, can engage in π-π interactions with aromatic systems, making it useful in the design of molecular sensors and electronic devices.
類似化合物との比較
Similar Compounds
Triethoxysilane: Lacks the pyrene moiety and is primarily used in hydrosilylation reactions.
Pyrene: Does not contain the silane group and is mainly used for its photophysical properties.
Butyltriethoxysilane: Similar silane structure but without the pyrene group.
Uniqueness
Triethoxy[4-(pyren-1-YL)butyl]silane is unique due to the combination of the pyrene and silane functionalities. This dual functionality allows it to be used in applications that require both surface attachment and specific photophysical properties, making it a versatile compound in material science and surface chemistry.
特性
CAS番号 |
138328-78-6 |
|---|---|
分子式 |
C26H32O3Si |
分子量 |
420.6 g/mol |
IUPAC名 |
triethoxy(4-pyren-1-ylbutyl)silane |
InChI |
InChI=1S/C26H32O3Si/c1-4-27-30(28-5-2,29-6-3)19-8-7-10-20-13-14-23-16-15-21-11-9-12-22-17-18-24(20)26(23)25(21)22/h9,11-18H,4-8,10,19H2,1-3H3 |
InChIキー |
IWVLKSBAOZJBTD-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


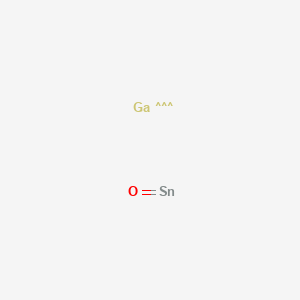
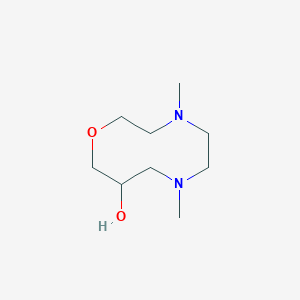

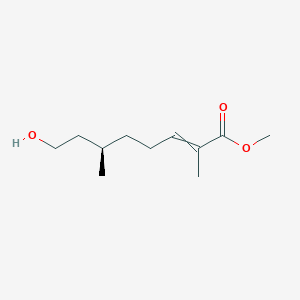
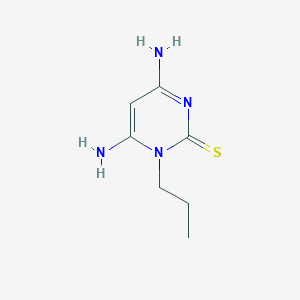
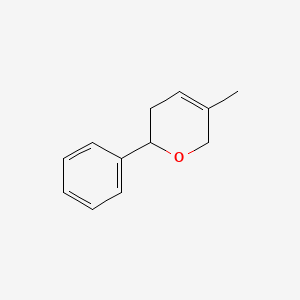
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)

![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)





